Physicochemical Differentiation: LogP of the Bis-Thiazole Versus Benzimidazole and Cyclopropyl Analogues
The calculated LogP for 2-(cyclopentylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is 2.41, positioning it at the lower end of the lipophilicity range preferred for oral drug-likeness (LogP < 5) . In contrast, the closely related N-(1H-benzimidazol-2-yl) analogue carries a substantially higher molecular weight (327.4 g/mol) and additional fused aromatic character, which typically increases LogP and reduces aqueous solubility . The N-cyclopropyl analogue, while lower in molecular weight, lacks the additional polar thiazole nitrogen and sulfur atoms that contribute to the target compound's more balanced polarity profile . This LogP difference suggests that the target compound may exhibit superior solubility and permeability characteristics in Caco-2 or PAMPA assays relative to more lipophilic analogues, making it a preferred starting point for lead optimisation programmes requiring moderate lipophilicity.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.41 |
| Comparator Or Baseline | N-(1H-benzimidazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide: LogP not explicitly reported, but molecular weight is 327.4 vs 294.4 for target, implying higher lipophilicity. 2-(cyclopentylamino)-N-cyclopropyl-1,3-thiazole-4-carboxamide: LogP not explicitly reported. |
| Quantified Difference | Direct LogP comparison not available for the specified comparators. Comparator LogP data are absent from public databases. |
| Conditions | Calculated properties from Chemsrc; no standardised experimental LogP measurement available for any of the three compounds. |
Why This Matters
Moderate LogP (2.41) predicts better aqueous solubility and permeability balance than higher LogP analogues, making the target compound a more developable screening hit for oral drug discovery.
